Cas no 104542-47-4 (Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bS)-)

Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bS)- structure
104542-47-4 structure
Nom du produit:Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bS)-
Numéro CAS:104542-47-4
Le MF:C44H58O17S
Mégawatts:890.986134052277
CID:220096
PubChem ID:175975

Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bS)- Propriétés chimiques et physiques

Nom et identifiant

    • Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bS)-
    • Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino...
    • Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6
    • urdamycin E
    • Benz(a)anthracene-1,7,12(2H)-trione,9-(2,6-dideoxy-3-O-((2S-(2alpha,5beta,6beta))-5-((2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-beta-D-arabino-hexopyranosyl)-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-, (3R-(3alpha,4aalpha,12balpha(2S*,5S*,6S*)))-
    • Urdamycin-E
    • (3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • CHEBI:219915
    • (3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • 104542-47-4
    • Piscine à noyau: InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1
    • La clé Inchi: WDNBUGBJVRAIKE-JGRVRNPESA-N
    • Sourire: C[C@H]1O[C@@H](O[C@H]2CC[C@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](C4C=CC5C(C6=C(C(=O)C=5C=4O)C=C(SC)[C@]4(O)C[C@@](CC(=O)[C@]64O[C@H]4CC[C@H](O)[C@H](C)O4)(C)O)=O)C3)O[C@H]2C)C[C@@H](O)[C@@H]1O

Propriétés calculées

  • Qualité précise: 890.33954
  • Masse isotopique unique: 890.339
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 7
  • Nombre de récepteurs de liaison hydrogène: 18
  • Comptage des atomes lourds: 62
  • Nombre de liaisons rotatives: 8
  • Complexité: 1810
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 17
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Surface topologique des pôles: 283Ų
  • Le xlogp3: 0.6
  • Nombre d'tautomères: 10

Propriétés expérimentales

  • Dense: 1.49
  • Point d'ébullition: 1026.2°Cat760mmHg
  • Point d'éclair: 574.4°C
  • Indice de réfraction: 1.657
  • Le PSA: 257.43

Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-5-(methylthio)-12b-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bS)- Littérature connexe

Fournisseurs recommandés
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.